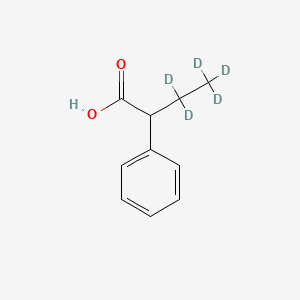

2-Phenylbutyric Acid-d5

Vue d'ensemble

Description

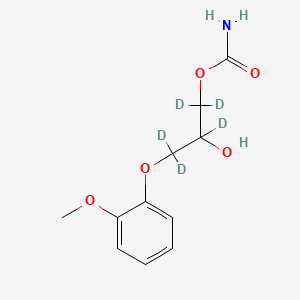

2-Phenylbutyric Acid-d5 is a labeled metabolite of Butamirate . It is a derivative of butyric acid and is naturally produced by colonic bacteria fermentation . It demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .

Molecular Structure Analysis

The molecular formula of 2-Phenylbutyric Acid-d5 is C10H7D5O2 . The molecular weight is 169.23 . The InChI string is1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12) . Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylbutyric Acid-d5 include a melting point of 39-42°C . It is slightly soluble in Chloroform and DMSO .Applications De Recherche Scientifique

Antibacterial Action and Hemolysis

2-Phenylbutyric acid-based organotin(IV) complexes show potential in antibacterial action against various plant pathogens. These complexes also exhibit in vitro hemolysis properties when interacting with human red blood cells. Studies suggest these complexes could be further screened for potential drug applications, particularly due to their DNA binding potential and strong binding capacity with cetyl trimethyl ammonium bromide (Naz et al., 2020).

Inhibition of Unfolded Protein Response

4-Phenylbutyric acid (4-PBA) has been used as a chemical chaperone to eliminate unfolded protein accumulation in the endoplasmic reticulum (ER). Synthesized analogues of 4-PBA have been evaluated for their enhanced chaperoning ability and potential in attenuating the unfolded protein response (UPR) (Zhang et al., 2013).

Chromatographic Separation

High-speed counter-current chromatographic separation of 2-phenylbutyric acid (2-PBA) enantiomers has been successfully achieved. This process involves optimizing factors like chiral selector concentration, pH, and temperature. A mathematical model established for this process shows good agreement with experimental results, enhancing the efficiency of 2-PBA separation (Zhang et al., 2017).

Biotransformation in Drug Manufacturing

2-Phenylbutyric acid derivatives are significant in the manufacturing of certain drugs, such as angiotensin-converting enzyme inhibitors. Research into the biotransformation of these compounds, using enzymes and whole cells in a bioreactor, shows potential in improving production efficiency and yield (Bai & Yang, 2005).

Drug Tissue Distribution

The determination of phenylbutyric acid and its metabolites in different tissues of mice has been studied to understand the distribution of this compound in biological systems. This research is crucial for developing effective drug delivery methods and understanding the pharmacodynamics of phenylbutyric acid (Marahatta et al., 2012).

Continuous Chiral Separation

2-Phenylbutyric acid (2-PBA) enantiomers have been separated using continuous enantioselective liquid-liquid extraction. This process involved centrifugal contactor separators and hydroxyethyl-β-cyclodextrin, optimizing factors like rotational speed and pH for efficient separation (Xu et al., 2017).

Pyruvate Dehydrogenase Complex Deficiency Treatment

Phenylbutyrate has shown promise in enhancing pyruvate dehydrogenase complex activity, potentially offering treatment for lactic acidosis caused by metabolic errors like pyruvate dehydrogenase complex deficiency (Ferriero et al., 2013).

Safety and Hazards

2-Phenylbutyric Acid-d5 is considered hazardous. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Relevant Papers One relevant paper discusses two chromatographic methods which allow the measurement of 2-phenylbutyric acid in serum . Another paper discusses the efficient resolution of 2-phenylbutyric acid .

Propriétés

IUPAC Name |

3,3,4,4,4-pentadeuterio-2-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJWFSNDPCAWDK-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676108 | |

| Record name | 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189708-92-6 | |

| Record name | 2-Phenyl(3,3,4,4,4-~2~H_5_)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)

![4,7-Dimethyl-5,6-diazaspiro[2.4]heptane-4,7-diol](/img/structure/B564671.png)

![Ethanone, 1-[4-(1-methylethyl)bicyclo[3.1.0]hex-3-en-1-yl]- (9CI)](/img/no-structure.png)